(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid
CAS No.: 251317-00-7
VCID: VC21537950
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid is a synthetic organic compound used primarily in research and development, particularly in the field of peptide synthesis. This compound is a derivative of amino acids and is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry. Synthesis and ApplicationsThis compound is synthesized for use in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino function. The Fmoc group can be easily removed under mild conditions, typically using piperidine, allowing for the extension of peptide chains during synthesis. Applications in Peptide Synthesis
Safety and Handling |
---|---|
CAS No. | 251317-00-7 |
Product Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid |
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m1/s1 |
Standard InChIKey | HDSLKWZYHRLRRL-MRXNPFEDSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C[NH3+])C(=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-] |
Synonyms | 251317-00-7;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;Fmoc-D-Dap-OH;AmbotzFAA1481;AC1LEMHE;FMOC-D-DAP-OHHCL;SCHEMBL15806915;CTK8C5142;ZINC57604;MolPort-006-705-639;ANW-74341;N-a-Fmoc-D-2,3-diaminopropionicacid;RTR-011503;AJ-09749;AK-61250;DB-067321;I04-1260;I14-15380;3-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-Alanine;(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2R)-3-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid |
PubChem Compound | 688639 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume